2-[N-(benzenesulfonyl)-2-chloroanilino]-N,N-dimethylacetamide
Overview
Description
2-[N-(benzenesulfonyl)-2-chloroanilino]-N,N-dimethylacetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a 2-chloroaniline moiety, which is further linked to a dimethylacetamide group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2-chloroanilino]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the sulfonyl group can lead to the formation of sulfinamides.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted anilines or thiols.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfinamides.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-chloroanilino]-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-chloroanilino]-N,N-dimethylacetamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The sulfonyl group interacts with the active site of the enzyme, leading to the formation of a stable enzyme-inhibitor complex. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Used in the synthesis of sulfonamides and sulfonate esters.
4-Chlorobenzenesulfonyl chloride: Similar structure but with a different substitution pattern.
N-Fluorobenzenesulfonimide: Used as a fluorinating reagent in organic synthesis
Uniqueness
2-[N-(benzenesulfonyl)-2-chloroanilino]-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the dimethylacetamide group enhances its solubility and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-chloroanilino]-N,N-dimethylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-18(2)16(20)12-19(15-11-7-6-10-14(15)17)23(21,22)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZJIRJAHZIGSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.